N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide
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Overview
Description
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a phenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of benzylpiperazine. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by further functionalization to introduce the carbonyl group . The pyrazole ring is then synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The pyrazole ring may also play a role in binding to enzymes or other proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: Shares the benzylpiperazine moiety but lacks the pyrazole ring and additional functional groups.
Phenylpiperazine: Similar structure but with different substituents on the piperazine ring.
Pyrazolylbenzamide: Contains the pyrazole and benzamide groups but lacks the benzylpiperazine moiety.
Uniqueness
N-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-3-METHYLBENZAMIDE is unique due to its combination of the benzylpiperazine, phenyl, and pyrazole groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C29H29N5O2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C29H29N5O2/c1-22-9-8-12-24(19-22)28(35)31-27-26(20-30-34(27)25-13-6-3-7-14-25)29(36)33-17-15-32(16-18-33)21-23-10-4-2-5-11-23/h2-14,19-20H,15-18,21H2,1H3,(H,31,35) |
InChI Key |
VOLLTBQXUKVWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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